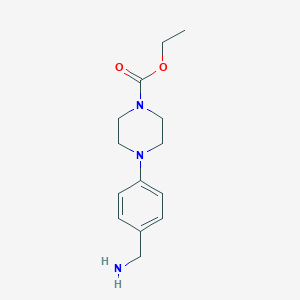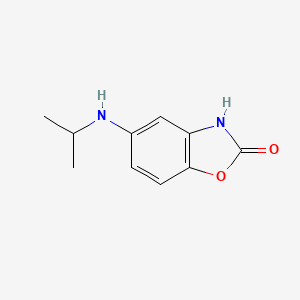![molecular formula C11H13N3OS2 B8575496 N-[5-(2-ethyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B8575496.png)
N-[5-(2-ethyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]acetamide
Descripción general
Descripción
N-(2-Ethyl-4’-methyl-[4,5’]bithiazolyl-2’-yl)-acetamide is a complex organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its bithiazole core, which consists of two thiazole rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethyl-4’-methyl-[4,5’]bithiazolyl-2’-yl)-acetamide typically involves the following steps:
Formation of the Bithiazole Core: The bithiazole core can be synthesized through a cyclization reaction involving appropriate thioamide and haloketone precursors.
Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction, where the bithiazole intermediate reacts with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the cyclization and acylation reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole rings.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents are employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
N-(2-Ethyl-4’-methyl-[4,5’]bithiazolyl-2’-yl)-acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the bithiazole core.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of N-(2-Ethyl-4’-methyl-[4,5’]bithiazolyl-2’-yl)-acetamide involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
- N-(2-Amino-4’-methyl-4,5’-bithiazol-2’-yl)-4-methoxybenzamide
- 5-(2-Substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides
Comparison:
- Uniqueness: N-(2-Ethyl-4’-methyl-[4,5’]bithiazolyl-2’-yl)-acetamide is unique due to its specific bithiazole core and acetamide group, which confer distinct chemical and biological properties.
- Applications: While similar compounds may share some applications, the specific structure of N-(2-Ethyl-4’-methyl-[4,5’]bithiazolyl-2’-yl)-acetamide allows for unique interactions and effects in biological systems .
Propiedades
Fórmula molecular |
C11H13N3OS2 |
|---|---|
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
N-[5-(2-ethyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C11H13N3OS2/c1-4-9-14-8(5-16-9)10-6(2)12-11(17-10)13-7(3)15/h5H,4H2,1-3H3,(H,12,13,15) |
Clave InChI |
WBELLGGAINLWMC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=CS1)C2=C(N=C(S2)NC(=O)C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Formylphenyl 4'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8575418.png)
![4-[4-(2,4-dichlorophenyl)-5-(4H-1,2,4-triazol-3-yl)-1,3-thiazol-2-yl]morpholine](/img/structure/B8575429.png)
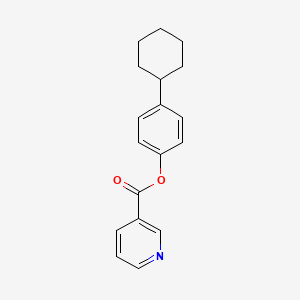
![5-[(3,4-Dihydroxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B8575441.png)
![Spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]-5'-carboxylic acid](/img/structure/B8575447.png)
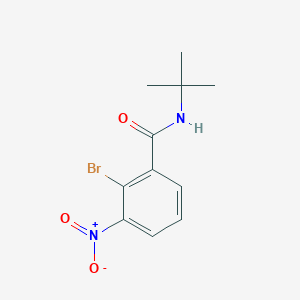
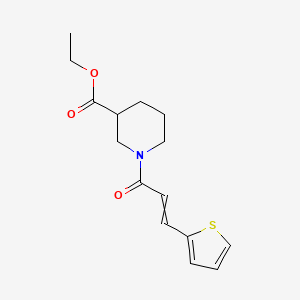
![1-pentyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B8575460.png)

![Carbamic acid, methylphenyl-, [1,1'-biphenyl]-4-yl ester](/img/structure/B8575495.png)
![3-[(S)-(4-chlorophenyl)(3-hydroxyazetidin-1-yl)methyl]benzonitrile](/img/structure/B8575498.png)
